molecular formula C20H24N4S2 B11503250 3,5-bis{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazol-4-amine

3,5-bis{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B11503250
M. Wt: 384.6 g/mol
InChI Key: RJOFRSLLVUREHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazol-4-amine is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of two phenylethyl sulfanyl groups attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazol-4-amine typically involves the reaction of 3,5-dichloromethyl-4H-1,2,4-triazole with 2-phenylethyl mercaptan under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-bis{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like sodium borohydride.

    Substitution: The phenylethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, potassium carbonate, acetone.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3,5-bis{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), leading to the disruption of DNA replication and cell division . Additionally, the presence of sulfanyl groups allows the compound to interact with thiol-containing proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazol-4-amine is unique due to the presence of two phenylethyl sulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with various molecular targets and increase its potential as a therapeutic agent.

Properties

Molecular Formula

C20H24N4S2

Molecular Weight

384.6 g/mol

IUPAC Name

3,5-bis(2-phenylethylsulfanylmethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C20H24N4S2/c21-24-19(15-25-13-11-17-7-3-1-4-8-17)22-23-20(24)16-26-14-12-18-9-5-2-6-10-18/h1-10H,11-16,21H2

InChI Key

RJOFRSLLVUREHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCC2=NN=C(N2N)CSCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.